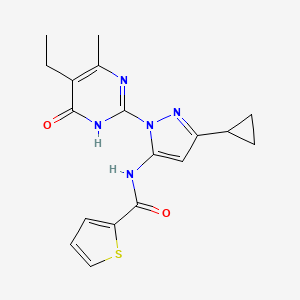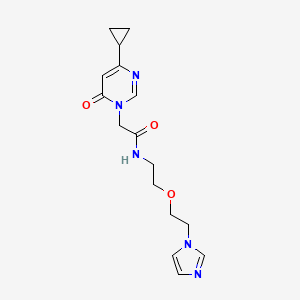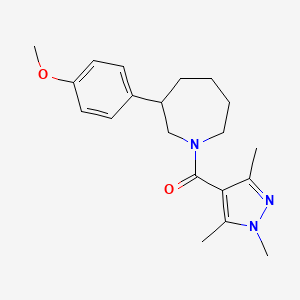![molecular formula C10H11N3O3S2 B2756877 ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate CAS No. 1986427-60-4](/img/structure/B2756877.png)
ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C10H11N3O3S2 and its molecular weight is 285.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes: The synthesis of ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate typically begins with the formation of the thiazole and pyrimidine rings. These can be created via multi-step reactions that involve the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Techniques like crystallization and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the thioxo group.
Reduction: Reduction reactions can occur at the ketone group.
Substitution: The acetate group can be involved in substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives with modified sulfur or oxygen content.
Reduction: Reduced forms with alcohol or ketone modifications.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications: This compound finds numerous applications across different scientific domains:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential bioactive compound in biochemical assays.
Medicine: Investigated for therapeutic properties, particularly in designing drugs with antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action: The exact mechanism of action for ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate is compound-specific and depends on its application. Generally, its interaction with biological systems involves:
Molecular Targets: Can interact with enzymes or receptors.
Pathways Involved: May influence metabolic pathways or signal transduction processes.
Comparison with Similar Compounds: Compared to other thiazole and pyrimidine derivatives, this compound stands out due to its unique combination of functional groups, which confer distinctive chemical reactivity and potential biological activity. Similar compounds include:
5-methyl-2-thioxo-4,6-dihydro[1,3]thiazolo[4,5-d]pyrimidine
Ethyl thiazole acetate derivatives
Pyrimidine-2-thione derivatives
Its distinct structural features make it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-(5-methyl-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-3-16-6(14)4-13-8-7(18-10(13)17)9(15)12-5(2)11-8/h3-4H2,1-2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDTTFJPKSNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=O)NC(=N2)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide](/img/structure/B2756794.png)
![Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2756796.png)


![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2756802.png)
![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2756804.png)

![(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2756807.png)



![methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2756812.png)


